Dolasetron-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O3 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13+,14?/i1D,2D,3D,4D,9D |

InChI Key |

UKTAZPQNNNJVKR-YONVXQRNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3C[C@H]4CC5C[C@@H](C3)N4CC5=O)[2H])[2H] |

Canonical SMILES |

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Dolasetron-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Dolasetron-d5, a deuterated analog of the serotonin 5-HT3 receptor antagonist Dolasetron. This document is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry who require detailed information on this stable isotope-labeled compound.

Chemical Structure

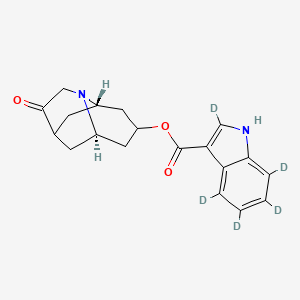

This compound is a deuterated form of Dolasetron where five hydrogen atoms on the indole ring have been replaced by deuterium atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those employing mass spectrometry.

Dolasetron is chemically known as (2α,6α,8α,9aβ)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate. Its chemical formula is C₁₉H₂₀N₂O₃ with a molecular weight of 324.38 g/mol .

This compound has the same core structure as Dolasetron, with the key difference being the substitution of five hydrogen atoms with deuterium on the benzene ring of the indole moiety. The molecular formula for this compound is C₁₉H₁₅D₅N₂O₃, and its molecular weight is approximately 329.41 g/mol .

Below is a DOT language script to generate the chemical structures of both Dolasetron and this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is essential for its characterization and use as an internal standard. The following table summarizes key physicochemical and mass spectrometry data.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅D₅N₂O₃ | MedChemExpress |

| Molecular Weight | 329.41 | MedChemExpress |

| Exact Mass | 329.1789 | MedChemExpress |

| Isotopic Purity | ≥98% | Supplier CoA |

| Chemical Purity | ≥98% | Supplier CoA |

| [M+H]⁺ (m/z) | 330.1852 | Predicted |

Synthesis of Dolasetron and this compound

The synthesis of this compound is analogous to the synthesis of Dolasetron, with the primary modification being the use of a deuterated starting material for the indole moiety. The overall synthetic strategy involves the esterification of a bicyclic alcohol intermediate with the appropriately substituted indole-3-carboxylic acid.

Synthesis of the Bicyclic Alcohol Intermediate

A key intermediate in the synthesis of Dolasetron is the bicyclic alcohol, endo-octahydro-8-hydroxy-2,6-methano-2H-quinolizin-3-one. A common synthetic route to this intermediate is outlined in US Patent US7858821B2. The general workflow is depicted below.

Experimental Protocol (Summarized from Patent Literature):

The synthesis of the bicyclic alcohol intermediate is a multi-step process that is detailed in patent literature such as US7858821B2. A representative step involves the reduction of the corresponding bicyclic ketone.

Reduction of the Bicyclic Ketone:

-

The bicyclic ketone hydrochloride monohydrate is dissolved in methanol and neutralized with sodium carbonate at 0°C.

-

Sodium borohydride (NaBH₄) is added portion-wise, and the reaction mixture is stirred for 1 hour.

-

The excess hydride is quenched with acetone, and the mixture is neutralized with hydrochloric acid.

-

The solvent is evaporated, and the residue is partitioned between isopropyl acetate and water.

-

After aqueous workup, the endo-alcohol is obtained as a colorless oil.

Synthesis of Indole-d5-3-carboxylic acid

The synthesis of the deuterated indole component is critical for the preparation of this compound. This can be achieved through a two-step process: the deuteration of indole followed by carboxylation at the 3-position.

Experimental Protocol:

Step 1: Synthesis of Indole-d5 A practical method for the synthesis of indole-d5 is via an acid-catalyzed hydrogen-deuterium exchange reaction.

-

A solution of indole in deuterated acetic acid (CD₃CO₂D) is heated in a sealed tube at 150°C for an extended period (e.g., 110 hours).

-

The reaction mixture is then concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield indole-d5.

Step 2: Synthesis of Indole-d5-3-carboxylic acid The carboxylation of indole-d5 at the 3-position can be achieved through various methods. A common approach is the Vilsmeier-Haack formylation followed by oxidation.

-

Formylation: Indole-d5 is treated with a Vilsmeier reagent (e.g., generated from POCl₃ and DMF-d7) to introduce a formyl group at the C3 position, yielding indole-d5-3-carbaldehyde.

-

Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid. A simple method involves stirring the aldehyde with an aqueous solution of sodium hydroxide. The indole-3-carboxylic acid can be precipitated by acidification.

Final Assembly: Synthesis of Dolasetron and this compound

The final step in the synthesis is the esterification of the bicyclic alcohol intermediate with the appropriate indole-3-carboxylic acid.

Experimental Protocol (General Esterification):

-

The bicyclic alcohol intermediate and either indole-3-carboxylic acid or indole-d5-3-carboxylic acid are dissolved in a suitable aprotic solvent (e.g., dichloromethane).

-

A coupling agent, such as a carbodiimide (e.g., DCC or EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), are added.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

The final product, Dolasetron or this compound, is purified by column chromatography or recrystallization.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The key to its synthesis is the preparation of the deuterated intermediate, indole-d5-3-carboxylic acid, which is then coupled with the bicyclic alcohol intermediate common to the synthesis of Dolasetron. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of drug development, medicinal chemistry, and analytical sciences.

Physical and chemical properties of Dolasetron-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Dolasetron-d5, a deuterated analog of the potent and selective 5-HT3 receptor antagonist Dolasetron. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies involving this compound.

Core Physical and Chemical Properties

Table 1: General and Physical Properties of this compound and Dolasetron

| Property | This compound | Dolasetron |

| Chemical Name | (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate-d5 | (2α,6α,8α,9aß)-Octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |

| Molecular Formula | C₁₉H₁₅D₅N₂O₃ | C₁₉H₂₀N₂O₃[1] |

| Molecular Weight | 329.40 g/mol | 324.38 g/mol [1] |

| Appearance | White to off-white solid | White to off-white powder |

| Melting Point | Data not available | 278 °C (as mesylate salt)[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Freely soluble in water and propylene glycol; slightly soluble in ethanol and normal saline (as mesylate monohydrate). Soluble in DMSO.[3] |

Table 2: Chemical and Spectroscopic Properties of this compound and Dolasetron

| Property | This compound | Dolasetron |

| CAS Number | 115956-12-2 (unlabeled) | 115956-12-2 |

| LogP | Data not available | 2.1[2] |

| pKa | Data not available | Data not available |

| ¹H NMR | Spectral data will differ from Dolasetron due to deuterium substitution. | Refer to specialized spectral databases. |

| ¹³C NMR | Spectral data will exhibit characteristic shifts due to the deuterium isotope effect. | Refer to specialized spectral databases. |

| Mass Spectrum | The molecular ion peak will be shifted by +5 m/z units compared to Dolasetron. | [M+H]⁺ at m/z 325.1575 |

Mechanism of Action and Signaling Pathway

Dolasetron, and by extension this compound, is a highly specific and selective antagonist of the serotonin 5-HT3 receptor.[4] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[4][5]

Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating an emetic signal that is transmitted to the medullary vomiting center.[4][5] Dolasetron competitively blocks these 5-HT3 receptors, thereby preventing the initiation of the vomiting reflex.[5]

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of Dolasetron and its deuterated analog. These methods are based on established analytical techniques for 5-HT3 antagonists and may require optimization for specific instrumentation and research needs.

High-Performance Liquid Chromatography (HPLC) Analysis

A common method for the quantification of Dolasetron in various matrices is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6]

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Phosphoric acid (for pH adjustment)

-

Ultrapure water

Chromatographic Conditions (Isocratic):

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) in a ratio of approximately 25:75 (v/v).[6]

-

Flow Rate: 1.0 mL/min[6]

-

Column Temperature: 30 °C[6]

-

Injection Volume: 10-20 µL

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve Dolasetron or this compound in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

-

Sample Preparation: The sample preparation will depend on the matrix (e.g., plasma, urine, pharmaceutical formulation). It may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. For this compound used as an internal standard, it is spiked into the sample before extraction.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, especially in complex biological matrices where it is often used as an internal standard.

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column.

Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Ultrapure water

Chromatographic Conditions (Gradient):

-

Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

A gradient elution is typically employed to achieve optimal separation.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte (Dolasetron) and the internal standard (this compound).

-

Dolasetron: The precursor ion [M+H]⁺ is at m/z 325.2. Product ions are selected based on fragmentation patterns.

-

This compound: The precursor ion [M+H]⁺ is at m/z 330.2. Product ions will be shifted by +5 Da if the deuterium atoms are not lost during fragmentation.

-

Sample Preparation for Pharmacokinetic Studies:

-

Spiking: An aliquot of the biological matrix (e.g., plasma, urine) is spiked with a known concentration of this compound as an internal standard.

-

Extraction: Proteins are precipitated using a solvent like acetonitrile. The sample is then centrifuged.

-

Evaporation and Reconstitution: The supernatant is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the initial mobile phase composition.

Conclusion

This compound is an essential tool for researchers in the fields of pharmacology and drug metabolism. Its physical and chemical properties are closely related to its non-deuterated counterpart, with the key difference being its increased mass, which is fundamental to its application as an internal standard in mass spectrometric assays. The experimental protocols outlined in this guide provide a solid foundation for the analytical characterization and quantification of this important compound. As with any analytical method, validation according to regulatory guidelines is crucial to ensure the accuracy, precision, and reliability of the data generated.

References

- 1. Dolasetron - Wikipedia [en.wikipedia.org]

- 2. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dolasetronum | C19H20N2O3 | CID 14476155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Dolasetron-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of action of Dolasetron-d5 when utilized as an internal standard in quantitative bioanalytical assays. It provides a comprehensive overview of the pharmacological action of dolasetron, the principles of stable isotope-labeled internal standards, and the practical application of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate drug quantification.

The Pharmacological Mechanism of Action of Dolasetron

Dolasetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1][2] Its primary therapeutic application is in the prevention of nausea and vomiting, particularly that induced by chemotherapy and postoperative recovery.[1][2] The antiemetic effect of dolasetron is mediated through the blockade of 5-HT3 receptors located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[1][2]

Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the medulla, initiating the emetic reflex.[2] Dolasetron competitively inhibits the binding of serotonin to these receptors, thereby interrupting this signaling pathway and preventing nausea and vomiting.[2]

Upon administration, dolasetron is rapidly converted to its major active metabolite, hydrodolasetron, which is largely responsible for the drug's pharmacological activity.[1][2]

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is crucial for achieving accurate and precise results. An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for this purpose.

This compound is a deuterated form of dolasetron, where five hydrogen atoms have been replaced by deuterium atoms. This substitution results in a minimal change in the chemical properties of the molecule but a significant and predictable increase in its mass.

The primary function of this compound as an internal standard is to compensate for variability that can occur during various stages of the analytical process, including:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution are accounted for as both the analyte and the internal standard are affected similarly.

-

Chromatographic Separation: Minor variations in retention time are normalized.

-

Mass Spectrometric Ionization: The most critical role of a co-eluting SIL internal standard is to correct for matrix effects. Matrix effects are the suppression or enhancement of the analyte's ionization due to co-eluting endogenous components from the biological matrix (e.g., plasma, urine). Since this compound has nearly identical physicochemical properties to dolasetron, it experiences the same matrix effects, allowing for an accurate ratio-based quantification.

Bioanalytical Method: Quantification of Dolasetron using this compound

The following sections detail a representative experimental protocol for the quantification of dolasetron in human plasma using this compound as an internal standard via LC-MS/MS.

Experimental Protocol

A typical bioanalytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Data Presentation

The following tables summarize typical quantitative data for an LC-MS/MS assay for dolasetron using this compound as an internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Approx. Retention Time | Dolasetron: ~2.5 min, this compound: ~2.5 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Dolasetron | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) m/z | 325.2 | 330.2 |

| Product Ion (Q3) m/z | 166.1 | 166.1 |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | Optimized for fragmentation | Optimized for fragmentation |

| Declustering Potential (DP) | Optimized for ion transmission | Optimized for ion transmission |

Note: The exact m/z values and instrument parameters may vary slightly depending on the specific mass spectrometer used and should be optimized accordingly.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by internal standard |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of dolasetron in biological matrices. Its mechanism of action as an internal standard is rooted in its near-identical chemical and physical properties to the unlabeled analyte, which allows it to effectively track and correct for variations throughout the analytical process. This ensures high accuracy and precision, which are paramount in drug development and clinical research. The detailed understanding of both the pharmacological action of dolasetron and the bioanalytical role of its deuterated analog is essential for researchers and scientists working in this field.

References

- 1. Simultaneous measurement of dolasetron and its major metabolite, MDL 74,156, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a reversed-phase HPLC method for directly quantifying the enantiomers of MDL 74,156, the primary metabolite of dolasetron mesylate, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity and Stability of Dolasetron-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Dolasetron-d5, a deuterated analog of Dolasetron. The incorporation of deuterium can offer significant advantages, including improved pharmacokinetic profiles due to the kinetic isotope effect, which can lead to a more stable and effective drug product.[][2][3] This document outlines the synthesis, analytical methodologies for determining isotopic purity, and stability-indicating assays for this compound.

Synthesis of this compound

The synthesis of this compound involves the introduction of five deuterium atoms into the Dolasetron molecule. A plausible synthetic route would involve the use of deuterated precursors. The core structure of Dolasetron can be synthesized through various methods, and a potential strategy for deuteration would be to use a deuterated indole derivative.

A generalized synthetic pathway is proposed below:

Caption: Proposed synthetic pathway for this compound.

The critical step is the use of commercially available or synthesized indole-d5, where the five hydrogen atoms on the indole ring are replaced with deuterium. Subsequent reaction with oxalyl chloride would yield the deuterated glyoxylyl chloride intermediate. This intermediate can then be reacted with hexahydro-1H-azocin-5-one followed by a reduction step to yield this compound. The efficiency of each step and the purity of the deuterated starting material are crucial for the final isotopic enrichment of the product.

Isotopic Purity Assessment

The determination of isotopic purity is critical to ensure the quality and consistency of this compound. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

2.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound.[4][5][6][7] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d0 to d5) can be quantified.

Experimental Protocol: Isotopic Purity by LC-HRMS

-

Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Range: m/z 100-500.

-

Resolution: > 60,000 FWHM.

-

Data Analysis: The extracted ion chromatograms for each isotopologue (d0 to d5) are integrated, and the peak areas are used to calculate the percentage of each species.

-

Data Presentation: Isotopic Distribution of this compound

| Isotopologue | Theoretical m/z (M+H)+ | Measured m/z (M+H)+ | Relative Abundance (%) |

| Dolasetron-d0 | 325.1547 | 325.1545 | < 0.1 |

| Dolasetron-d1 | 326.1610 | 326.1608 | 0.2 |

| Dolasetron-d2 | 327.1672 | 327.1670 | 0.5 |

| Dolasetron-d3 | 328.1735 | 328.1733 | 1.0 |

| Dolasetron-d4 | 329.1798 | 329.1796 | 5.0 |

| This compound | 330.1860 | 330.1858 | > 93.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on the synthesis and purification methods.

Caption: Workflow for isotopic purity determination by LC-HRMS.

2.2. NMR Spectroscopy

¹H NMR spectroscopy can be used to confirm the positions of deuteration by observing the disappearance of proton signals at specific chemical shifts. The integration of the remaining proton signals relative to an internal standard can provide a quantitative measure of isotopic enrichment.

Stability of this compound

The stability of a deuterated drug is a critical parameter that can be influenced by the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[][3] This increased bond strength can lead to greater resistance to certain degradation pathways.[2] Stability testing of this compound should be conducted according to ICH guidelines, including forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[8]

3.1. Forced Degradation Studies

Forced degradation studies are performed under more severe conditions than accelerated stability studies to identify the likely degradation products and pathways.[9]

Experimental Protocol: Forced Degradation of this compound

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[8]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 48 hours.

-

Photostability: Exposure to ICH-specified light conditions (UV and visible).

Samples from each stress condition are then analyzed by a stability-indicating HPLC method.

3.2. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API).

Experimental Protocol: Stability-Indicating HPLC

-

Instrumentation: A high-performance liquid chromatograph with a UV or photodiode array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 285 nm.[8]

-

Injection Volume: 10 µL.

-

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation: Stability of this compound under Stress Conditions

| Stress Condition | This compound Remaining (%) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 92.5 | DP-1 (Hydrolyzed ester) |

| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 85.2 | DP-1 (Hydrolyzed ester), DP-2 |

| Oxidative (3% H₂O₂, RT, 24h) | 95.8 | DP-3 (N-oxide) |

| Thermal (105°C, 48h) | 98.1 | Minor unidentified peaks |

| Photolytic (ICH conditions) | 99.5 | No significant degradation |

Note: The data and degradation products in this table are hypothetical and for illustrative purposes. Actual degradation profiles may differ.

Caption: Workflow for stability testing of this compound.

Conclusion

The isotopic purity and stability of this compound are critical quality attributes that must be thoroughly characterized. This guide provides a framework for the synthesis, analysis, and stability testing of this compound. The use of high-resolution mass spectrometry is essential for accurately determining the isotopic distribution, while a validated stability-indicating HPLC method is required to assess its stability under various stress conditions. The enhanced stability of the C-D bond is expected to result in a more robust drug substance, potentially leading to an improved therapeutic profile. Further studies are necessary to fully elucidate the specific degradation pathways and confirm the long-term stability of this compound.

References

- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 3. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 4. bioscientia.de [bioscientia.de]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Base Degradation Monitoring of Dolasetron Mesylate by UV Spectrophotometric Method - IJPRS [ijprs.com]

- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Dolasetron-d5: A Comprehensive Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the specifications and analytical methodologies typically found in a Certificate of Analysis (CoA) for Dolasetron-d5. This compound is the deuterated form of Dolasetron, a selective 5-HT3 receptor antagonist used in the management of nausea and vomiting, particularly that induced by chemotherapy. The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies of Dolasetron. This document outlines the critical quality attributes and testing procedures that ensure the identity, purity, and overall quality of this compound for research and development purposes.

Core Specifications

The quality of this compound is ascertained through a series of analytical tests, each with specific acceptance criteria. These are summarized in the tables below.

General Properties

| Test | Specification |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

| Melting Point | Conforms to reference standard |

Identity and Purity

| Test | Method | Specification |

| Identity by Infrared (IR) Spectroscopy | IR Spectroscopy | The IR absorption spectrum conforms to that of a reference standard. |

| Identity by ¹H NMR | ¹H NMR Spectroscopy | The ¹H NMR spectrum conforms to the structure of this compound. |

| Identity by Mass Spectrometry | Mass Spectrometry (MS) | The mass spectrum exhibits a major peak corresponding to the molecular weight of this compound. |

| Purity by HPLC | HPLC | ≥ 98.0% |

| Assay (by HPLC) | HPLC | 95.0% - 105.0% |

| Isotopic Purity (d5) | Mass Spectrometry | ≥ 99% Deuterium incorporation |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

Impurity Profile

| Impurity | Specification |

| Any single unspecified impurity | ≤ 0.10% |

| Total Impurities | ≤ 2.0% |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of Acetonitrile and a 20 mM phosphate buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Procedure for Purity: The sample is dissolved in the mobile phase and injected into the HPLC system. The chromatogram is recorded, and the area of each impurity peak is calculated as a percentage of the total peak area.

-

Procedure for Assay: A standard solution of known concentration is prepared from a reference standard. The sample solution is prepared in the same manner. Both solutions are injected into the HPLC, and the assay is calculated by comparing the peak area of the sample to that of the standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 100-500.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed for the presence of the molecular ion peak corresponding to the chemical formula of this compound.

-

Procedure for Isotopic Purity: The relative intensities of the molecular ion peaks corresponding to the deuterated (d5) and non-deuterated (d0) forms of Dolasetron are measured to determine the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

-

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is acquired and compared to the known spectrum of Dolasetron, confirming the presence of characteristic peaks and the absence of signals at the positions where deuterium has been substituted.

Visualizations

Signaling Pathway of 5-HT3 Receptor Antagonists

Caption: Mechanism of action of Dolasetron as a 5-HT3 receptor antagonist.

Certificate of Analysis Workflow

Caption: Logical workflow for the generation of a Certificate of Analysis.

Commercial Suppliers and Technical Guide for Dolasetron-d5 in Research

This technical guide provides an in-depth overview of Dolasetron-d5, a stable isotope-labeled internal standard, for researchers, scientists, and drug development professionals. It covers commercial sourcing, key technical specifications, and detailed experimental protocols for its application in analytical assays.

Introduction to this compound

Dolasetron is a selective 5-HT3 receptor antagonist used for the prevention and treatment of chemotherapy-induced nausea and vomiting.[1] this compound is a deuterated form of Dolasetron, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Dolasetron in biological matrices using mass spectrometry-based methods. The increased mass of this compound allows for its clear differentiation from the unlabeled analyte in a mass spectrometer, ensuring accurate and precise quantification.

Commercial Suppliers of this compound

Several chemical suppliers provide this compound for research purposes. The following table summarizes the key information for a prominent supplier.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight |

| MedChemExpress | This compound | HY-B0750S1 | C₁₉H₁₅D₅N₂O₃ | 329.40 |

Technical Data for this compound

The quality and specifications of this compound are critical for its use as an internal standard. The following table summarizes typical technical data that researchers should expect from a commercial supplier, based on standard industry practices for isotopically labeled compounds.

| Parameter | Specification |

| Purity (by HPLC) | ≥98% |

| Isotopic Enrichment | ≥99% Deuterium incorporation |

| Chemical Identity | Conforms to structure |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage | -20°C for long-term storage |

Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Dolasetron. Below is a detailed, representative protocol for the analysis of Dolasetron in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples and this compound internal standard (IS) working solution at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 10 µL of the this compound IS working solution (e.g., 1 µg/mL in methanol) to the plasma sample.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A standard HPLC or UPLC system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

LC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Conditions:

The following Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dolasetron | 325.2 | 168.1 | 25 |

| This compound | 330.2 | 173.1 | 25 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study involving the quantification of Dolasetron using this compound as an internal standard.

References

An In-depth Technical Guide to the Application of Dolasetron-d5 in In Vitro Metabolic Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] The efficacy and safety profile of any drug candidate is intrinsically linked to its metabolic fate. In vitro metabolic stability studies are a cornerstone of preclinical drug development, providing critical insights into a compound's susceptibility to biotransformation. These studies help in predicting in vivo pharmacokinetic parameters such as hepatic clearance and bioavailability. This guide provides a comprehensive overview of the use of Dolasetron-d5 in in vitro metabolic stability studies, focusing on experimental design, data interpretation, and the importance of deuterated internal standards.

Dolasetron is rapidly and extensively converted to its pharmacologically active major metabolite, hydrodolasetron, primarily through the action of carbonyl reductase.[2][3] Hydrodolasetron is subsequently metabolized by cytochrome P450 (CYP) enzymes.[3] Given this rapid primary metabolism, understanding the stability of the parent drug, Dolasetron, is crucial for predicting the formation kinetics of its active metabolite.

The Role of this compound as an Internal Standard

In quantitative bioanalytical methods, such as those used in metabolic stability assays, an internal standard (IS) is essential for accurate and precise quantification. The ideal IS co-elutes with the analyte of interest and has a similar ionization efficiency and extraction recovery, thus compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for LC-MS/MS-based quantification. The deuterium atoms increase the mass of the molecule without significantly altering its physicochemical properties, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while behaving almost identically during sample processing and analysis.

Metabolic Pathways of Dolasetron

The primary metabolic pathway of Dolasetron involves the reduction of its ketone moiety to a secondary alcohol, forming hydrodolasetron. This reaction is catalyzed by carbonyl reductase, an enzyme present in the liver cytosol.[2][4] Hydrodolasetron is the major active metabolite and is further metabolized by CYP enzymes, primarily CYP2D6 and CYP3A4, through hydroxylation and other oxidative reactions.

Experimental Design for In Vitro Metabolic Stability Studies

An in vitro metabolic stability assay using human liver microsomes (HLM) is a standard approach to assess the susceptibility of a compound to CYP-mediated metabolism. The following protocol outlines a typical experiment to determine the metabolic stability of Dolasetron using this compound as an internal standard.

Experimental Workflow

The general workflow for an in vitro metabolic stability assay involves incubation of the test compound with a metabolically active system, followed by quenching the reaction at various time points, sample processing, and analysis by LC-MS/MS.

Detailed Experimental Protocol

1. Materials and Reagents:

-

Dolasetron

-

This compound (Internal Standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Water, LC-MS grade

2. Preparation of Solutions:

-

Dolasetron Stock Solution (10 mM): Dissolve an appropriate amount of Dolasetron in DMSO.

-

Dolasetron Working Solution (e.g., 100 µM): Dilute the stock solution with buffer.

-

This compound Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dissolve this compound in ACN. This solution will be used for quenching the reaction.

-

HLM Suspension: Thaw pooled HLM on ice and dilute with phosphate buffer to the desired concentration (e.g., 1 mg/mL protein).

-

NADPH Solution: Prepare the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.

3. Incubation Procedure:

-

Pre-warm the HLM suspension and NADPH solution to 37°C.

-

In a microcentrifuge tube, combine the HLM suspension and Dolasetron working solution to achieve a final Dolasetron concentration of 1 µM and a final HLM protein concentration of 0.5 mg/mL. The final volume should be adjusted with phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold ACN with the this compound internal standard.

4. Sample Processing:

-

Vortex the quenched samples to precipitate proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Dolasetron, hydrodolasetron, and the internal standard.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions for Dolasetron, hydrodolasetron, and this compound need to be optimized.

-

Data Analysis and Interpretation

The concentration of Dolasetron remaining at each time point is determined by comparing the peak area ratio of Dolasetron to this compound against a calibration curve.

1. Calculation of Half-Life (t1/2): The in vitro half-life is the time required for 50% of the parent compound to be metabolized. It is calculated from the slope of the natural logarithm of the percent remaining of the parent compound versus time.

-

Plot ln(% remaining Dolasetron) versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

t1/2 = 0.693 / -k

2. Calculation of Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the intrinsic metabolic capacity of the liver.

CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume in µL / mg of microsomal protein)

Hypothetical Quantitative Data

| Time (min) | Dolasetron Remaining (%) | ln(% Remaining) |

| 0 | 100 | 4.605 |

| 5 | 85 | 4.443 |

| 15 | 60 | 4.094 |

| 30 | 35 | 3.555 |

| 45 | 20 | 2.996 |

| 60 | 10 | 2.303 |

From this hypothetical data, the calculated in vitro half-life (t1/2) would be approximately 20 minutes, and the intrinsic clearance (CLint) would be approximately 34.7 µL/min/mg protein, assuming an incubation volume of 1000 µL and 1 mg of microsomal protein.

Conclusion

The use of this compound as an internal standard is crucial for the accurate and precise quantification of Dolasetron in in vitro metabolic stability studies. While Dolasetron is rapidly converted to its active metabolite, hydrodolasetron, understanding the metabolic stability of the parent drug provides valuable information for predicting its pharmacokinetic profile. The experimental protocol and data analysis methods outlined in this guide provide a robust framework for researchers to assess the metabolic liabilities of Dolasetron and other drug candidates. It is important to note that while in vitro studies are predictive, the correlation to in vivo outcomes can be complex, and one study has suggested that in vitro-in vivo scaling for reduced dolasetron may lead to an underestimation of in vivo metabolic clearance.[3] Therefore, these in vitro data should be integrated with other preclinical findings for a comprehensive assessment of a drug's disposition.

References

- 1. bohrium.com [bohrium.com]

- 2. Carbonyl reduction of naltrexone and dolasetron by oxidoreductases isolated from human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of the pharmacokinetic parameters of reduced-dolasetron in man using in vitro-in vivo and interspecies allometric scaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Dolasetron-d5 in Advancing Early-Stage Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early-stage drug discovery, the precise quantification of drug candidates and their metabolites is paramount to understanding their pharmacokinetic and pharmacodynamic profiles. Stable isotope-labeled internal standards are indispensable tools in this process, offering unparalleled accuracy and precision in bioanalytical assays. Dolasetron-d5, a deuterated analog of the potent and selective serotonin 5-HT3 receptor antagonist Dolasetron, serves as an exemplary internal standard for quantitative bioanalysis. This technical guide provides an in-depth overview of the application of this compound in early-stage drug discovery, detailing its underlying mechanism of action, pharmacokinetic properties, and the experimental protocols where it proves most valuable.

Stable isotope labeling involves the incorporation of heavier isotopes, such as deuterium (²H), into a drug molecule.[1] This labeling does not significantly alter the physicochemical properties of the compound, but provides a distinct mass signature that allows for its differentiation from the unlabeled drug during mass spectrometric analysis.[1][2] This is particularly crucial for absorption, distribution, metabolism, and excretion (ADME) studies, which form the bedrock of preclinical drug development.[2][3] The use of stable isotope-labeled compounds like this compound mitigates matrix effects and variability in sample preparation and instrument response, leading to more reliable and reproducible data.[2]

Mechanism of Action of Dolasetron

Dolasetron exerts its therapeutic effect as an antiemetic by selectively and potently antagonizing the serotonin 5-HT3 receptor.[4][5][6][7] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema in the brain.[5][6]

Chemotherapeutic agents and other emetogenic stimuli can cause damage to the enterochromaffin cells in the small intestine, leading to a release of serotonin.[6] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating an upward signaling cascade to the vomiting center in the medulla oblongata, ultimately inducing emesis.[7] Dolasetron competitively blocks these 5-HT3 receptors, thereby preventing the emetogenic signal from reaching the central nervous system.[4][5]

Figure 1: Dolasetron's Mechanism of Action.

Pharmacokinetics of Dolasetron

Understanding the pharmacokinetic profile of Dolasetron is essential for interpreting studies where this compound is used as an internal standard. Dolasetron itself is rapidly and completely metabolized to a major, pharmacologically active metabolite, hydrodolasetron.[8][9] In fact, parent dolasetron is rarely detected in plasma following oral administration.[8][9] Therefore, the pharmacokinetics of Dolasetron are largely described by the disposition of hydrodolasetron.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~75% | [5][8][9] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour (oral) | [5][8] |

| Distribution | ||

| Volume of Distribution (Vd) of Hydrodolasetron | ~5.8 L/kg | [4][8] |

| Plasma Protein Binding of Hydrodolasetron | 69-77% | [5][9] |

| Metabolism | ||

| Primary Metabolizing Enzyme | Carbonyl reductase (to hydrodolasetron) | [4][8] |

| Further Metabolism of Hydrodolasetron | CYP2D6 and CYP3A | [4][5][8] |

| Elimination | ||

| Elimination Half-life of Hydrodolasetron | ~8.1 hours | [4][5][8] |

| Route of Excretion | ~67% in urine, ~33% in feces | [4][5][8] |

Experimental Protocol: Quantitative Analysis of Dolasetron in Plasma using LC-MS/MS with this compound as an Internal Standard

The primary application of this compound in early-stage drug discovery is as an internal standard for the accurate quantification of Dolasetron in biological matrices. The following is a representative protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.

1. Objective: To determine the concentration of Dolasetron in plasma samples obtained from a pharmacokinetic study.

2. Materials:

-

Plasma samples

-

Dolasetron analytical standard

-

This compound internal standard solution (of known concentration)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Water (HPLC grade)

-

96-well plates

-

LC-MS/MS system

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 50 µL of each plasma sample, standard, and quality control (QC) sample in a 96-well plate, add 10 µL of this compound internal standard solution.

-

Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.

-

Vortex the plate for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: A standard flow rate for analytical LC.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Dolasetron: Monitor the transition of the parent ion to a specific product ion.

-

MRM Transition for this compound: Monitor the transition of the deuterated parent ion to its corresponding product ion. The mass difference will be due to the deuterium labels.

-

-

Instrument parameters (e.g., collision energy, declustering potential) should be optimized for both Dolasetron and this compound.

-

5. Data Analysis:

-

Integrate the peak areas for both Dolasetron and this compound for each sample.

-

Calculate the peak area ratio (Dolasetron / this compound).

-

Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Dolasetron in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Figure 2: Bioanalytical Workflow for Dolasetron Quantification.

Conclusion

This compound is a critical tool in the modern drug discovery laboratory. Its use as an internal standard in bioanalytical methods, such as LC-MS/MS, ensures the generation of high-quality, reliable pharmacokinetic data. By providing a means for accurate quantification, this compound enables researchers to make informed decisions about the viability of new drug candidates, ultimately accelerating the drug development pipeline. The principles and protocols outlined in this guide are fundamental to leveraging the power of stable isotope-labeled compounds for robust and efficient early-stage drug discovery.

References

- 1. musechem.com [musechem.com]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. youtube.com [youtube.com]

- 5. mims.com [mims.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Dolasetron - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. drugs.com [drugs.com]

An In-Depth Technical Guide to the Role of Dolasetron-d5 in Preclinical Pharmacokinetic Screening

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Dolasetron-d5 in the preclinical pharmacokinetic screening of dolasetron. Dolasetron is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. Its deuterated analog, this compound, serves as a critical internal standard in bioanalytical methods, ensuring the accuracy and precision of pharmacokinetic studies. While not typically a therapeutic agent itself, the use of this compound is integral to the successful preclinical evaluation of dolasetron.

Metabolic Pathway of Dolasetron

Dolasetron undergoes rapid and extensive metabolism in vivo. The primary metabolic pathway involves the reduction of the ketone moiety by carbonyl reductase to form its major active metabolite, hydrodolasetron (also known as reduced dolasetron).[1] This metabolite is pharmacologically active and contributes significantly to the overall therapeutic effect.[1]

Experimental Protocols

The accurate determination of dolasetron concentrations in biological matrices is fundamental to defining its pharmacokinetic profile. The use of a stable isotope-labeled internal standard like this compound is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Bioanalytical Method for Dolasetron Quantification using LC-MS/MS

This protocol outlines a typical method for the quantification of dolasetron in plasma samples obtained from preclinical animal studies.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of dolasetron concentrations).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

Chromatograph: HPLC system

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (gradient elution may be used for optimal separation).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dolasetron: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined during method development).

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined during method development, typically a +5 Da shift from dolasetron).

-

-

Gas Temperatures and Pressures: Optimized for the specific instrument.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of dolasetron, incorporating the use of this compound.

Data Presentation

The primary output of a preclinical pharmacokinetic study is a set of parameters that describe the absorption, distribution, metabolism, and excretion (ADME) of the drug. The following tables summarize representative pharmacokinetic parameters of dolasetron and its active metabolite, hydrodolasetron, in dog, a common preclinical species. These values would be determined using a bioanalytical method employing this compound as an internal standard.

Table 1: Pharmacokinetic Parameters of Dolasetron in Dogs following Intravenous and Oral Administration [1]

| Parameter | Intravenous (2 mg/kg) | Oral (5 mg/kg) |

| t1/2 (h) | 0.1 | - |

| Cltot (mL/min/kg) | ~109 | - |

| Vdβ (L/kg) | 0.83 | - |

| F (%) | - | 7 |

t1/2: Elimination half-life; Cltot: Total body plasma clearance; Vdβ: Apparent volume of distribution; F: Bioavailability.

Table 2: Pharmacokinetic Parameters of Hydrodolasetron in Dogs following Administration of Dolasetron [1]

| Parameter | Intravenous Dolasetron (2 mg/kg) | Oral Dolasetron (5 mg/kg) |

| t1/2 (h) | ~4.0 | ~4.0 |

| Cltot (mL/min/kg) | ~25 | ~25 |

| Vdβ (L/kg) | ~8.5 | ~8.5 |

| F (%) | ~100 | ~100 |

| Cmax | - | Similar to oral red-dolasetron |

| Tmax (h) | - | 0.33 |

t1/2: Elimination half-life; Cltot: Total body plasma clearance; Vdβ: Apparent volume of distribution; F: Bioavailability; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Conclusion

While this compound is not the direct subject of preclinical pharmacokinetic screening as a therapeutic entity, its role as an internal standard is indispensable for the accurate and reliable characterization of dolasetron's pharmacokinetic profile. The methodologies and data presented in this guide underscore the importance of robust bioanalytical techniques, enabled by the use of stable isotope-labeled standards, in the successful preclinical development of pharmaceuticals. Researchers and scientists in drug development should consider the principles outlined herein for the design and execution of their preclinical pharmacokinetic studies.

References

An In-depth Technical Guide to the Off-Target Effects of Dolasetron-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known off-target effects of Dolasetron, the non-deuterated parent compound of Dolasetron-d5. Given that deuterium labeling is unlikely to significantly alter the core pharmacological properties, the data presented herein is considered representative for this compound. The primary off-target effects of Dolasetron involve interactions with cardiac ion channels, which can lead to electrocardiogram (ECG) abnormalities.

Mechanism of Action

Dolasetron is a selective antagonist of the serotonin 5-HT3 receptor.[1][2][3][4] Its primary therapeutic action is the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery.[1][2][3][4][5] The antiemetic effect is mediated by the blockade of 5-HT3 receptors both centrally in the chemoreceptor trigger zone of the medulla and peripherally on vagal nerve terminals in the gastrointestinal tract.[1][4][6] Upon administration, Dolasetron is rapidly converted to its major active metabolite, hydrodolasetron, which is responsible for most of the pharmacological activity.[4][5]

Off-Target Cardiac Ion Channel Interactions

A significant body of evidence points to the off-target effects of Dolasetron on cardiac ion channels, which can lead to ECG interval changes, including prolongation of the PR, QRS, and QT intervals.[6][7][8][9][10] These effects are dose-dependent and can increase the risk of serious cardiac arrhythmias, such as Torsades de Pointes.[6][9]

The following table summarizes the inhibitory concentrations (IC50) of Dolasetron and its active metabolite, MDL 74,156, on key cardiac ion channels.

| Drug/Metabolite | Target Ion Channel | IC50 (µM) |

| Dolasetron | hH1 (Human Cardiac Na+ Channel) | 38.0 |

| MDL 74,156 | hH1 (Human Cardiac Na+ Channel) | 8.5 |

| Dolasetron | HERG (Human Ether-à-go-go-Related Gene K+ Channel) | 5.95 |

| MDL 74,156 | HERG (Human Ether-à-go-go-Related Gene K+ Channel) | 12.1 |

| Data sourced from a study utilizing patch-clamp electrophysiology on cloned human cardiac ion channels.[7] |

Experimental Protocols

The primary experimental method used to determine the off-target effects of Dolasetron on cardiac ion channels is patch-clamp electrophysiology .[7]

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing Cardiac Ion Channel Blockade

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the desired human cardiac ion channel (e.g., hH1 for Na+ channels or HERG for K+ channels) are cultured under standard conditions.

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Borosilicate glass pipettes with a specific resistance are filled with an internal solution containing appropriate ions and buffering agents.

-

The external solution (bath solution) is a physiological saline solution.

-

-

Voltage Protocols: Specific voltage protocols are applied to the cells to elicit and measure the currents flowing through the target ion channels.

-

For Na+ channels, a protocol to assess frequency-dependent block is often used, involving a train of depolarizing pulses.[7]

-

For HERG K+ channels, a depolarizing pulse followed by a repolarizing step is used to measure the tail current.

-

-

Drug Application: Dolasetron or its metabolites are perfused into the bath solution at varying concentrations.

-

Data Analysis: The effect of the drug on the ion channel currents is quantified by measuring the reduction in current amplitude. The IC50 value is then calculated by fitting the concentration-response data to a Hill equation.

Visualizations

Caption: Dolasetron's dual action on 5-HT3 receptors and cardiac ion channels.

Caption: Workflow for electrophysiological assessment of drug-ion channel interactions.

Caption: Causal chain from Dolasetron administration to potential cardiac events.

Conclusion

While Dolasetron is an effective 5-HT3 antagonist for managing nausea and vomiting, its off-target interactions with cardiac ion channels, specifically the voltage-gated sodium and HERG potassium channels, are a critical consideration for researchers and drug development professionals.[7][8] These interactions, which lead to ECG abnormalities, underscore the importance of thorough cardiovascular safety profiling for compounds in this class. The provided data and protocols offer a foundational understanding for further investigation into the off-target effects of this compound and related compounds.

References

- 1. m.youtube.com [m.youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dolasetron - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]

- 5. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalrph.com [globalrph.com]

- 7. Interactions of the 5-hydroxytryptamine 3 antagonist class of antiemetic drugs with human cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Dolasetron (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Methodological & Application

Application Note: Quantitative Analysis of Dolasetron in Human Plasma by LC-MS/MS using Dolasetron-d5

Introduction

Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with cancer chemotherapy and postoperative procedures. Accurate quantification of dolasetron in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dolasetron in human plasma. The method utilizes a stable isotope-labeled internal standard, Dolasetron-d5, to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Dolasetron mesylate reference standard

-

This compound internal standard (IS)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of dolasetron and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the dolasetron stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples and standards at room temperature.

-

To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions).

-

Vortex mix for 30 seconds and transfer to an autosampler vial for analysis.

Caption: Liquid-Liquid Extraction Workflow for Dolasetron from Plasma.

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B |

Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer | 45 psi |

| Capillary Voltage | 3500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dolasetron | 325.2 | 168.1 | 25 |

| This compound | 330.2 | 173.1 | 25 |

Caption: LC-MS/MS MRM Detection Pathway for Dolasetron and this compound.

Method Validation

The method was validated according to the FDA guidelines on bioanalytical method validation. The following parameters were evaluated:

Linearity and Range

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for dolasetron in human plasma. The coefficient of determination (r²) was consistently >0.99.

| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |

| Dolasetron | 0.5 - 500 | y = 0.025x + 0.003 | >0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 0.5 | 98.6 | 8.2 | 97.4 | 9.5 |

| LQC | 1.5 | 101.2 | 6.5 | 102.1 | 7.8 |

| MQC | 150 | 99.5 | 4.1 | 98.9 | 5.3 |

| HQC | 400 | 103.1 | 3.5 | 101.8 | 4.7 |

Lower Limit of Quantification (LLOQ)

The LLOQ was determined to be 0.5 ng/mL, with a signal-to-noise ratio greater than 10 and acceptable accuracy and precision.

Recovery and Matrix Effect

The extraction recovery of dolasetron was consistent across all QC levels, with a mean recovery of approximately 85%. The matrix effect was found to be negligible, with the matrix factor ranging from 0.98 to 1.04.

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Factor |

| LQC | 1.5 | 86.2 | 1.02 |

| MQC | 150 | 84.5 | 0.98 |

| HQC | 400 | 85.1 | 1.04 |

Conclusion

This application note presents a detailed, robust, and sensitive LC-MS/MS method for the quantification of dolasetron in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures reliable and accurate results by compensating for potential variations in sample preparation and instrument response.

Application of Dolasetron-d5 in Therapeutic Drug Monitoring Assays

Application Note

Introduction

Dolasetron is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2][3] Therapeutic drug monitoring (TDM) of dolasetron and its active metabolite, hydrodolasetron, is crucial to optimize dosing, ensure efficacy, and minimize the risk of adverse effects, such as dose-dependent prolongation of QT, PR, and QRS intervals.[4][5] The use of a stable isotope-labeled internal standard, such as Dolasetron-d5, is the gold standard for quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing. This document provides a detailed protocol for the determination of dolasetron in human plasma using this compound as an internal standard, suitable for TDM.

Principle

The method involves the extraction of dolasetron and the internal standard (this compound) from plasma samples via protein precipitation. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive ion mode. Quantification is achieved by comparing the peak area ratio of dolasetron to this compound.

Experimental Protocols

1. Materials and Reagents

-

Dolasetron mesylate reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

96-well collection plates

-

Analytical balance, vortex mixer, centrifuge

2. Instrumentation

-

Liquid Chromatography: Shimadzu Nexera X2 or equivalent HPLC system

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Waters XBridge BEH C18 column (2.1 x 50 mm, 2.5 µm) or equivalent.

3. Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of dolasetron and this compound in methanol.

-

Working Standard Solutions: Serially dilute the dolasetron stock solution with 50:50 acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

4. Sample Preparation

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.

-